6-(2-Chlorophenyl)-8,9-dihydro-1-methyl-N,N-dipropyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-8-carboxamide
Overview
Description
WEB-2347 is a novel, potent, and long-acting antagonist of hetrazepinoic platelet-activating factor (PAF). It has been studied for its potential therapeutic applications, particularly in the treatment of immune system and respiratory diseases .
Preparation Methods
The synthesis of WEB-2347 involves multiple steps, including the formation of the hetrazepine ring. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
WEB-2347 undergoes various chemical reactions, including:
Oxidation: WEB-2347 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert WEB-2347 into reduced forms, which may have different biological activities.
Substitution: Substitution reactions involving WEB-2347 can lead to the formation of various substituted derivatives, which can be used to study structure-activity relationships.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WEB-2347 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationships of hetrazepinoic PAF antagonists.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.
Medicine: Explored for its therapeutic potential in treating immune system and respiratory diseases, such as asthma.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mechanism of Action
WEB-2347 exerts its effects by antagonizing the platelet-activating factor receptor. This inhibition prevents the binding of platelet-activating factor to its receptor, thereby blocking the downstream signaling pathways involved in inflammation and immune responses. The molecular targets and pathways involved include the platelet-activating factor receptor and associated signaling molecules .
Comparison with Similar Compounds
WEB-2347 is compared with other hetrazepinoic PAF antagonists, such as WEB-2086 (apafant) and WEB-2170 (bepafant). While all these compounds share a similar mechanism of action, WEB-2347 is noted for its superior potency and longer duration of action. This makes it a more effective option for therapeutic applications .
Similar Compounds
- WEB-2086 (apafant)
- WEB-2170 (bepafant)
WEB-2347’s unique properties, such as its enhanced potency and extended duration of action, distinguish it from these similar compounds .
Properties
IUPAC Name |
9-(2-chlorophenyl)-3-methyl-N,N-dipropyl-16-thia-2,4,5,8-tetrazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,8,11(15)-pentaene-13-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN5OS/c1-4-10-30(11-5-2)24(32)16-12-18-20(13-16)33-25-22(18)23(17-8-6-7-9-19(17)26)27-14-21-29-28-15(3)31(21)25/h6-9,16H,4-5,10-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSIRWUYQVAIRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1CC2=C(C1)SC3=C2C(=NCC4=NN=C(N43)C)C5=CC=CC=C5Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921502 | |
Record name | 6-(2-Chlorophenyl)-1-methyl-N,N-dipropyl-8,9-dihydro-4H,7H-cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-8-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114800-19-0 | |
Record name | Web 2347 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114800190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(2-Chlorophenyl)-1-methyl-N,N-dipropyl-8,9-dihydro-4H,7H-cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-8-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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